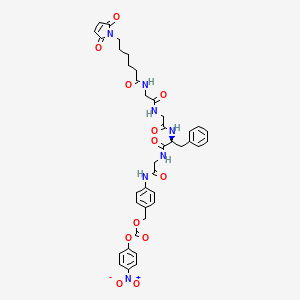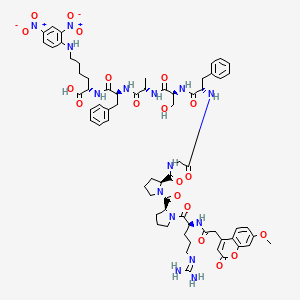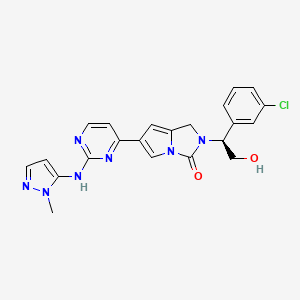
Erk-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erk-IN-7 is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where the MAPK/ERK pathway is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erk-IN-7 can be synthesized through a series of chemical reactions involving pyrroloheterocyclic derivatives. One of the synthetic routes involves the preparation of a key intermediate, which is then subjected to further reactions to yield this compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors and advanced purification techniques to isolate this compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Erk-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of this compound with modified functional groups that enhance its biological activity .
Aplicaciones Científicas De Investigación
Erk-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the MAPK/ERK pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of ERK inhibition on cell proliferation, differentiation, and survival .
In medicine, this compound has shown potential as a therapeutic agent for treating diseases where the MAPK/ERK pathway is dysregulated, such as cancer. It has been used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells . In industry, this compound is used in the development of new drugs and therapies targeting the MAPK/ERK pathway .
Mecanismo De Acción
Erk-IN-7 exerts its effects by inhibiting the activity of ERK1 and ERK2. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for various cellular processes. By blocking ERK activity, this compound prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis .
The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2. By binding to these sites, this compound prevents the phosphorylation of ERK substrates, thereby inhibiting the signaling cascade .
Comparación Con Compuestos Similares
Erk-IN-7 is unique compared to other ERK inhibitors due to its high potency and selectivity for ERK1 and ERK2. Similar compounds include other ERK inhibitors such as LY3214996, which also targets the ERK pathway but may have different pharmacokinetic properties and efficacy profiles .
Other similar compounds include inhibitors of upstream components of the MAPK/ERK pathway, such as MEK inhibitors (e.g., trametinib and mirdametinib) and BRAF inhibitors (e.g., vemurafenib and dabrafenib). These compounds target different components of the pathway but ultimately aim to disrupt the same signaling cascade .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of the MAPK/ERK pathway and its role in various diseases. Its high potency and selectivity make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C22H20ClN7O2 |
|---|---|
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1 |
Clave InChI |
UNXNCWQFELCKHX-LJQANCHMSA-N |
SMILES isomérico |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)[C@H](CO)C5=CC(=CC=C5)Cl |
SMILES canónico |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



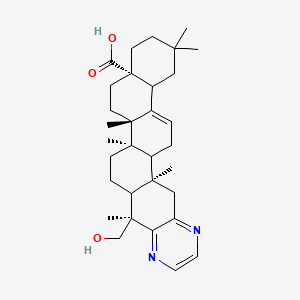
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

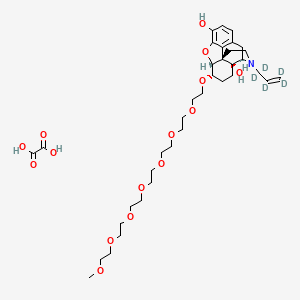
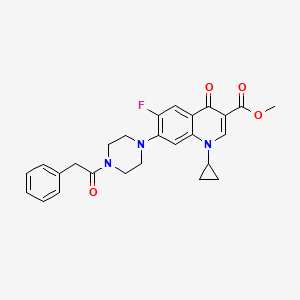

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
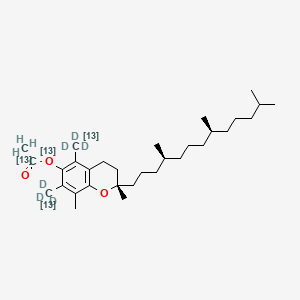

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
